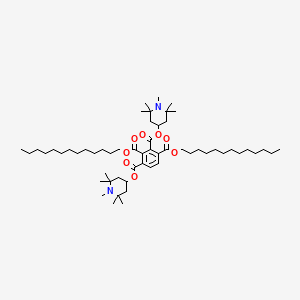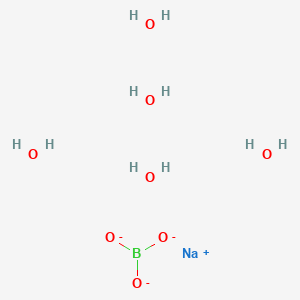
Sodium;borate;pentahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium borate pentahydrate, also known as sodium tetraborate pentahydrate, is a hydrated sodium salt of boric acid. It is commonly referred to as borax pentahydrate. This compound has the chemical formula Na₂B₄O₇·5H₂O and is known for its white, crystalline appearance. Sodium borate pentahydrate is widely used in various industrial and household applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium borate pentahydrate can be synthesized through the reaction of boric acid (H₃BO₃) with sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH). The reaction typically involves heating the mixture to facilitate the formation of sodium borate, which is then crystallized to obtain the pentahydrate form.
Industrial Production Methods: Industrially, sodium borate pentahydrate is produced by mining boron-containing minerals such as kernite and tincal. The extracted minerals are dissolved in water, and the solution is then concentrated and cooled to crystallize sodium borate pentahydrate. This method is efficient and widely used in large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium borate pentahydrate undergoes various chemical reactions, including:
Acid-Base Reactions: It reacts with acids to form boric acid and corresponding sodium salts.
Hydrolysis: In aqueous solutions, it hydrolyzes to form boric acid and sodium hydroxide.
Dehydration: Upon heating, it loses water molecules to form anhydrous sodium borate.
Common Reagents and Conditions:
Acids: Hydrochloric acid (HCl) is commonly used to convert sodium borate pentahydrate to boric acid.
Heat: Elevated temperatures are used to dehydrate the compound.
Major Products Formed:
Boric Acid (H₃BO₃): Formed when sodium borate pentahydrate reacts with acids.
Anhydrous Sodium Borate (Na₂B₄O₇): Formed upon heating.
Wissenschaftliche Forschungsanwendungen
Sodium borate pentahydrate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of sodium borate pentahydrate involves its ability to form borate ions in aqueous solutions. These ions can interact with various biological molecules, leading to their stabilization or inhibition. For example, borate ions can inhibit the growth of fungi by interfering with their cell wall synthesis. Additionally, borate ions can form complexes with diols and polyols, which are important in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Sodium borate pentahydrate can be compared with other borate compounds such as:
Sodium Borate Decahydrate (Na₂B₄O₇·10H₂O):
Anhydrous Sodium Borate (Na₂B₄O₇): Lacks water molecules and is used where a dry form of borate is required.
Sodium Metaborate (NaBO₂): Contains a different borate anion and is used in different industrial processes.
The uniqueness of sodium borate pentahydrate lies in its specific hydration level, which provides a balance between solubility and stability, making it suitable for a wide range of applications .
Eigenschaften
Molekularformel |
BH10NaO8-2 |
|---|---|
Molekulargewicht |
171.88 g/mol |
IUPAC-Name |
sodium;borate;pentahydrate |
InChI |
InChI=1S/BO3.Na.5H2O/c2-1(3)4;;;;;;/h;;5*1H2/q-3;+1;;;;; |
InChI-Schlüssel |
LRZRKWJZPYGDKX-UHFFFAOYSA-N |
Kanonische SMILES |
B([O-])([O-])[O-].O.O.O.O.O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


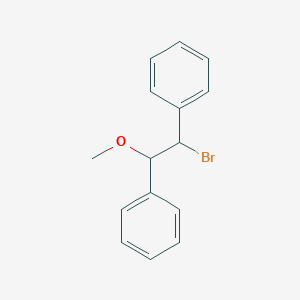


![25H-4,15-(Methano[1,3]benzenomethano)-20,24-metheno-19H-dibenzo[k,t][1,4,7,10]tetraoxacycloheneicosin-26,29-diol,2,17,22,32-tetrakis(1,1-dimethylethyl)-6,7,9,10,12,13-hexahydro-](/img/structure/B13739983.png)


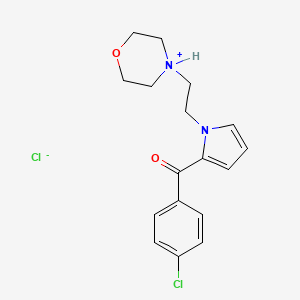
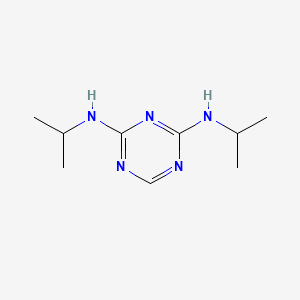

![butyl 4-[3-[2-(dimethylamino)ethoxy]indazol-1-yl]benzoate](/img/structure/B13740012.png)
![sodium;(4aR,6R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B13740013.png)
![Nickel(2+) bis[2-benzoyl-5-(octyloxy)phenolate]](/img/structure/B13740016.png)

